molecular formula C9H11F3N2 B14850736 1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine

1-(2-Aminomethyl-phenyl)-2,2,2-trifluoro-ethylamine

Katalognummer: B14850736
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: BXFXNLBGSDBWPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and an aminomethyl-phenyl moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(aminomethyl)phenylmethanol.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The aminomethyl-phenyl moiety is crucial for the compound’s activity, as it interacts with the active sites of enzymes or receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE: The enantiomer of the compound, which may exhibit different pharmacological properties.

    2-(AMINOMETHYL)PHENYL METHANOL: A precursor in the synthesis of the compound.

    5-ACETAMIDO-2-(AMINOMETHYL)PHENYL BORONIC ACID: A structurally related compound with different functional groups.

Uniqueness

®-1-(2-AMINOMETHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug development and other scientific research applications.

Eigenschaften

Molekularformel

C9H11F3N2

Molekulargewicht

204.19 g/mol

IUPAC-Name

1-[2-(aminomethyl)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,5,13-14H2

InChI-Schlüssel

BXFXNLBGSDBWPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.